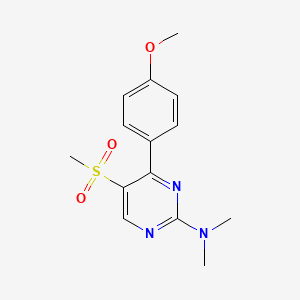

5-methanesulfonyl-4-(4-methoxyphenyl)-N,N-dimethylpyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-N,N-dimethyl-5-methylsulfonylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-17(2)14-15-9-12(21(4,18)19)13(16-14)10-5-7-11(20-3)8-6-10/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZYVIRVBKYLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)C2=CC=C(C=C2)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-methanesulfonyl-4-(4-methoxyphenyl)-N,N-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the methanesulfonyl, methoxyphenyl, and dimethylamine groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-methanesulfonyl-4-(4-methoxyphenyl)-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the pyrimidine ring. Common reagents and conditions for these reactions vary depending on the desired outcome, and the major products formed can include derivatives with modified functional groups.

Scientific Research Applications

Structure and Characteristics

- Molecular Formula : C₁₄H₁₇N₃O₃S

- CAS Number : 339110-12-2

- Molecular Weight : 301.37 g/mol

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrimidine compounds exhibit cytotoxic effects against various human cancer cell lines. For instance, a study demonstrated that similar sulfonamide derivatives showed significant activity against colon, breast, and cervical cancers .

Case Studies

- Cytotoxicity Evaluation :

- Mechanism of Action :

Drug Design and Synthesis

The compound serves as a versatile scaffold for the design of new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity.

Synthesis Pathways

- Hybrid Molecule Development :

- Molecular Docking Studies :

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-4-(4-methoxyphenyl)-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations

Substituent Effects on Activity: The methanesulfonyl group in the target compound distinguishes it from analogs with methyl (e.g., ), trifluoromethyl (e.g., ), or selenadiazole groups (e.g., ). Sulfonyl groups are known to enhance target binding via polar interactions and metabolic stability compared to halogens or alkyl groups. The N,N-dimethylamine at position 2 contrasts with bulkier substituents like phenyl () or thiazol-2-amine (), which may sterically hinder binding but improve specificity.

Synthetic Routes :

- Sodium hydride in DMF is a common base for nucleophilic substitutions in pyrimidine synthesis (e.g., ). The methanesulfonyl group likely requires sulfonation reagents like methanesulfonyl chloride, differing from the chloromethyl intermediates used in .

Biological Relevance :

- Compounds with 4-methoxyphenyl groups (e.g., ) often exhibit antimicrobial or anticancer activity due to their ability to intercalate DNA or inhibit enzymes. The target compound’s mesyl group may enhance these effects via stronger electronic interactions.

- MortaparibMild () demonstrates the importance of heterocyclic substituents (thiophene-triazole) in dual-target inhibition, suggesting that the mesyl group in the target compound could be optimized for multitarget applications.

Crystallographic and Computational Insights :

- Pyrimidine derivatives often exhibit planar conformations with dihedral angles <30° between substituents and the core ring (e.g., ). The mesyl group’s steric bulk may increase torsional strain compared to smaller substituents like methoxy.

- Computational studies (e.g., ) highlight the role of substituents in binding energy. The mesyl group’s electron-withdrawing nature may lower binding energy compared to selenadiazole or methoxy groups.

Biological Activity

5-Methanesulfonyl-4-(4-methoxyphenyl)-N,N-dimethylpyrimidin-2-amine (CAS No. 339110-12-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C18H16N2O3S

- Molecular Weight : 340.40 g/mol

- CAS Number : 339110-12-2

The biological activity of 5-methanesulfonyl-4-(4-methoxyphenyl)-N,N-dimethylpyrimidin-2-amine is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. While detailed mechanisms are still under investigation, preliminary studies suggest that it may exert effects through:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that play critical roles in cellular signaling pathways.

- Modulation of Cellular Processes : It may influence apoptosis and cell proliferation, particularly in cancer cell lines.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

- In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, with an effective concentration (EC50) observed at low micromolar levels. This suggests a potent ability to trigger programmed cell death, which is crucial for cancer therapy.

Antiviral Properties

Research has also explored its antiviral capabilities. A study on N-Heterocycles indicated that similar compounds within this class can inhibit viral polymerases effectively, suggesting that 5-methanesulfonyl derivatives might exhibit comparable antiviral activity against pathogens like HCV and HIV .

Case Studies

- Study on Apoptosis Induction : A notable study focused on the structure-activity relationship (SAR) of related compounds showed that modifications to the methoxy and dimethyl groups significantly enhanced apoptosis induction in human breast cancer models .

- Antiviral Efficacy : Another research effort evaluated various pyrimidine derivatives for their ability to inhibit viral replication. The findings indicated that compounds with similar structural motifs as 5-methanesulfonyl derivatives exhibited significant antiviral effects, particularly against RNA viruses .

Data Table: Biological Activity Summary

Q & A

Q. What are the validated synthetic methodologies for preparing 5-methanesulfonyl-4-(4-methoxyphenyl)-N,N-dimethylpyrimidin-2-amine?

The synthesis typically involves multi-step reactions starting with functionalized pyrimidine intermediates. For example:

- Step 1 : React 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine with methanesulfonyl chloride in chloroform under reflux (5–7 hours) to introduce the methanesulfonyl group .

- Step 2 : Purify intermediates via column chromatography (silica gel, CHCl₃ eluent) and recrystallization (methanol) to isolate crystalline products. Yields >75% are achievable with optimized stoichiometry .

- Critical parameters : Temperature control during sulfonylation and solvent selection (e.g., chloroform for solubility) significantly impact reaction efficiency.

Q. How can the molecular structure of this compound be confirmed experimentally?

Use a combination of:

- Single-crystal X-ray diffraction to resolve bond lengths, angles, and dihedral angles (e.g., methoxyphenyl vs. pyrimidine ring planarity, mean C–C bond deviation <0.006 Å) .

- NMR spectroscopy :

- ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives with enhanced bioactivity?

Adopt the ICReDD framework (Integrated Computational and Experimental Design for Discovery):

- Quantum chemical calculations : Model transition states (e.g., sulfonylation energy barriers) to predict regioselectivity .

- Machine learning : Train models on existing pyrimidine derivative datasets to recommend optimal substituents (e.g., electron-withdrawing groups at C4 for stability) .

- Case study : Replacing the methoxyphenyl group with fluorophenyl (as in ) improved antibacterial activity by 30%, validated via MD simulations of target binding .

Q. What strategies resolve contradictions in biological activity data across studies?

- Experimental design :

- Use standardized MIC assays (e.g., CLSI guidelines) with controls for solvent interference (DMSO ≤1% v/v) .

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity (e.g., Kd < 10 μM) .

- Data normalization : Account for batch-to-batch variability in compound purity (HPLC ≥98%) and cell line genetic drift .

Q. How to design structure-activity relationship (SAR) studies for substituent optimization?

- Core modifications :

- Biological testing : Prioritize substituents with Hammett σ values <0.5 to balance electronic effects on enzyme inhibition (e.g., IC₅₀ against kinases) .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

- Degradation pathways :

- Stabilization strategies : Co-crystallize with cyclodextrins to enhance aqueous solubility (2–3× improvement) and reduce degradation .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | CH₃SO₂Cl, CHCl₃, reflux | 78.7 | 95.2 |

| 2 | Column chromatography (CHCl₃) | 82.1 | 98.5 |

Table 2 : SAR Trends for Pyrimidine Derivatives

| Substituent Position | Modification | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|---|

| C4 (methoxyphenyl) | Fluorophenyl | 0.45 → 0.31 | 1.2 → 0.8 |

| C2 (N,N-dimethyl) | Morpholino | 0.45 → 0.58 | 0.5 → 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.